![molecular formula C15H27NSi B14438870 Silanamine, N-[2,6-bis(1-methylethyl)phenyl]-1,1,1-trimethyl- CAS No. 78923-65-6](/img/structure/B14438870.png)
Silanamine, N-[2,6-bis(1-methylethyl)phenyl]-1,1,1-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silanamine, N-[2,6-bis(1-methylethyl)phenyl]-1,1,1-trimethyl-: is a chemical compound known for its unique structural properties and applications in various fields. It is characterized by the presence of a silanamine group attached to a phenyl ring substituted with isopropyl groups. This compound is often used in research and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Silanamine, N-[2,6-bis(1-methylethyl)phenyl]-1,1,1-trimethyl- typically involves the reaction of silanes with amines under controlled conditions. One common method includes the dehydrocoupling of amines with silanes, which can be catalyzed by transition metals . The reaction conditions often require an inert atmosphere and elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: Silanamine, N-[2,6-bis(1-methylethyl)phenyl]-1,1,1-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form silanols.
Reduction: Reduction reactions can convert the compound into silanes.
Substitution: The silanamine group can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halides like chlorides or bromides can be used under mild conditions.
Major Products Formed:
Oxidation: Silanols
Reduction: Silanes
Substitution: Substituted silanamines
Wissenschaftliche Forschungsanwendungen
Silanamine, N-[2,6-bis(1-methylethyl)phenyl]-1,1,1-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used as a coupling agent and adhesion promoter in coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of Silanamine, N-[2,6-bis(1-methylethyl)phenyl]-1,1,1-trimethyl- involves its ability to act as a Lewis base, donating a pair of electrons to electrophiles. This property allows it to participate in various catalytic processes and form stable complexes with metal ions. The molecular targets and pathways involved include interactions with carbonyl groups and other electrophilic centers in organic molecules.
Vergleich Mit ähnlichen Verbindungen
N,N-Bis(1-methylethyl)silanamine: Known for its use as a coupling agent and adhesion promoter.
Silanamine, N,N’-methanetetraylbis [1,1,1-trimethyl-]: Used in gas chromatography and other analytical techniques.
Uniqueness: Silanamine, N-[2,6-bis(1-methylethyl)phenyl]-1,1,1-trimethyl- stands out due to its specific structural features, such as the presence of isopropyl groups on the phenyl ring, which enhance its stability and reactivity in various applications.
Eigenschaften
CAS-Nummer |
78923-65-6 |
|---|---|
Molekularformel |
C15H27NSi |
Molekulargewicht |
249.47 g/mol |
IUPAC-Name |
2,6-di(propan-2-yl)-N-trimethylsilylaniline |
InChI |
InChI=1S/C15H27NSi/c1-11(2)13-9-8-10-14(12(3)4)15(13)16-17(5,6)7/h8-12,16H,1-7H3 |
InChI-Schlüssel |
IATQLXZUDMWFGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




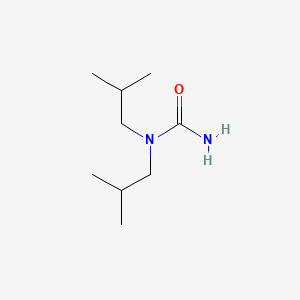
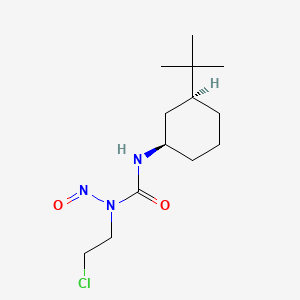
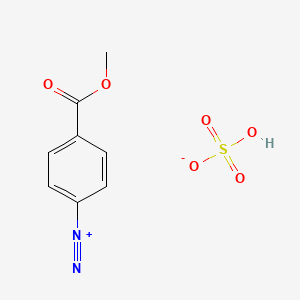
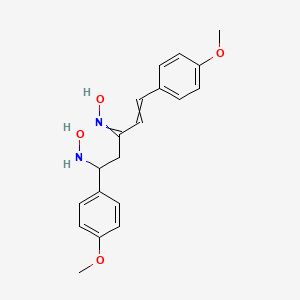

![1-Butyl-4-(4'-hexyl[1,1'-biphenyl]-4-yl)piperazine](/img/structure/B14438835.png)
![N-[(Z)-[1H-benzimidazol-2-yl(nitro)methylidene]amino]aniline](/img/structure/B14438838.png)
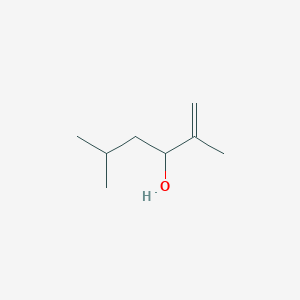
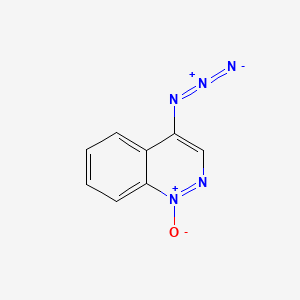
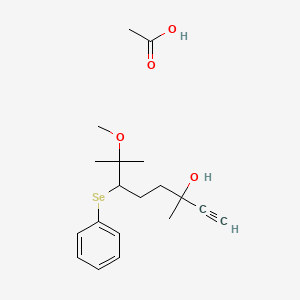
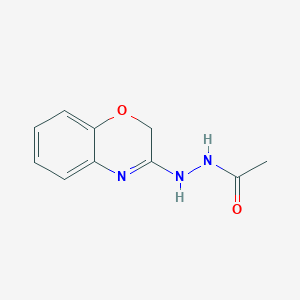
![5-Amino-2-{[(1H-imidazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14438863.png)
